27-Me-7-Abo
Description
27-Me-7-Abo is a methylated derivative of abietic acid, a diterpene naturally found in pine resin. Abietic acid derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, making structural analogs like 27-Me-7-Abo relevant for comparative analysis .
Properties
CAS No. |
130288-23-2 |
|---|---|
Molecular Formula |
C52H73N3O14 |
Molecular Weight |
966.2 g/mol |
IUPAC Name |
[2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-tritiobutyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-8-(2-hydroxy-3-methoxy-2-methyl-3-oxopropyl)-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-11-yl] 4-azidobenzoate |
InChI |
InChI=1S/C52H73N3O14/c1-30-26-41(67-52(28-30)42(17-16-38(66-52)29-49(6,60)48(59)61-7)64-47(58)35-11-13-36(14-12-35)54-55-53)31(2)10-15-37-19-23-51(65-37)24-20-40-46(69-51)43(57)34(5)45(63-40)39(56)27-33(4)44-32(3)18-22-50(68-44)21-8-9-25-62-50/h10-15,28,31-33,37-46,56-57,60H,5,8-9,16-27,29H2,1-4,6-7H3/b15-10+/i39T |
InChI Key |
RXAJBELCEGZIEL-LVPTXOEESA-N |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
Isomeric SMILES |
[3H]C(CC(C)C1C(CCC2(O1)CCCCO2)C)(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
Synonyms |
27-Me-7-ABO 27-methyl 7-O-(4-azidobenzoyl)okadaate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with 27-Me-7-Abo, based on substituent patterns, molecular weight, or synthetic routes:
Compound 5c (CAS-related derivative)
- IUPAC Name : 5-(1-Phenylethyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole
- Key Features :
- Comparison with 27-Me-7-Abo :
- Both compounds feature methyl substitutions on a polycyclic backbone.
- The oxazole ring in Compound 5c introduces polarity, whereas 27-Me-7-Abo’s methyl group may enhance lipophilicity.
CAS 1761-61-1 (Brominated aromatic compound)
- Formula : C₇H₅BrO₂
- Properties :
- Comparison with 27-Me-7-Abo :
- Bromine substitution increases molecular weight (201.02 g/mol) and reactivity compared to methyl groups.
- Lower bioavailability score suggests reduced membrane permeability relative to diterpenes.
CAS 1046861-20-4 (Boronic acid derivative)
- Formula : C₆H₅BBrClO₂
- Properties: Log P (XLOGP3): 2.15; TPSA: 40.46 Ų. High GI absorption but non-inhibitory to CYP enzymes .
- Comparison with 27-Me-7-Abo :
- Boron and halogen substituents enhance electrophilicity, differing from 27-Me-7-Abo’s lipophilic methyl group.
- Higher Log P indicates greater lipid solubility than brominated analogs.
Data Table: Comparative Properties
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